molecular formula C19H12O5 B2462222 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione CAS No. 20926-81-2

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione

Cat. No. B2462222
CAS RN: 20926-81-2
M. Wt: 320.3
InChI Key: BVIXXTXWWWACNQ-FNORWQNLSA-N
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Description

The compound “2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and an indene-1,3-dione group, which is a polycyclic compound containing a fused cyclopentadiene and a ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzodioxol and indene groups), carbonyl groups (from the dione), and a carbon-carbon double bond (from the prop-2-enoyl group) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings might undergo electrophilic aromatic substitution, the carbonyl groups might undergo nucleophilic addition, and the carbon-carbon double bond might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility might be influenced by the polar carbonyl groups and the nonpolar aromatic rings .

Scientific Research Applications

Kinetic Studies and Catalysis

The compound 2-[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione and its derivatives have been studied for their kinetic properties in various reactions. For instance, Selvaraj and Rajendran (2014) investigated the kinetics of synthesis of a related compound, 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione, using a novel phase-transfer catalyst under ultrasonic conditions, highlighting the enhanced reaction rate under these conditions (Selvaraj & Rajendran, 2014).

Synthesis of Heterocyclic Compounds

The synthesis of polyfunctional fused heterocyclic compounds using indene-1,3-diones has been a subject of research. Hassaneen et al. (2003) described the reaction of indene-1,3-dione derivatives with other compounds to form various heterocyclic structures, providing insights into the chemical behavior and potential applications of these derivatives (Hassaneen et al., 2003).

Tautomeric Preferences and Structural Analysis

Dobosz, Ośmiałowski, and Gawinecki (2010) conducted density functional theory (DFT) studies on the tautomeric preferences of 1,3-diketone derivatives, including 2-(quinolin-2(1H)-ylidene)-2H-indene-1,3-dione, to understand their stability and structural characteristics (Dobosz, Ośmiałowski, & Gawinecki, 2010).

Synthesis of Novel Compounds

Chauhan et al. (2008) detailed the synthesis of novel benzothiazepines incorporating the 1,3-benzodioxol nucleus, showcasing the versatility of indene-1,3-dione derivatives in synthesizing diverse organic compounds (Chauhan et al., 2008).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the given information .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c20-14(7-5-11-6-8-15-16(9-11)24-10-23-15)17-18(21)12-3-1-2-4-13(12)19(17)22/h1-9,17H,10H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIXXTXWWWACNQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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